2-Imino-4-oxo-thiazolidine-5-carboxylic acid
Overview
Description
2-Imino-4-oxo-thiazolidine-5-carboxylic acid is a heterocyclic compound with sulfur at the first position and nitrogen at the third position . It is intriguing due to its presence in diverse natural and bioactive compounds . It has been shown to counteract the antagonizing effect of SARP-2/sFRP-1 (secreted frizzled related protein-1) against Wnt-3/frizzled interaction and restore cellular response to Wnt-3 stimulation .
Synthesis Analysis
Thiazolidine motifs are used in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular formula of 2-Imino-4-oxo-thiazolidine-5-carboxylic acid is C4H4N2O3S . It is a heterocyclic five-membered moiety with sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . They are used in the synthesis of valuable organic combinations . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .Physical And Chemical Properties Analysis
The IR spectrum of similar compounds shows peaks at 3080 cm−1 (NH), 1716 cm−1 (C=O), and 1592 cm−1 (C=N) . The 1H NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of protons .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Thiazolidine motifs, such as “2-Imino-4-oxo-thiazolidine-5-carboxylic acid”, behave as a bridge between organic synthesis and medicinal chemistry . They compel researchers to explore new drug candidates . The presence of sulfur at the first position and nitrogen at the third position in these motifs enhances their pharmacological properties .
Anticancer Activity
Thiazolidin-4-one derivatives, which include “2-Imino-4-oxo-thiazolidine-5-carboxylic acid”, have shown significant anticancer activities . They have been the subject of extensive research, and current scientific literature reveals that these compounds have shown significant anticancer activities .
Anti-Proliferative Activity
“2-Imino-4-oxo-thiazolidine-5-carboxylic acid” and its analogues have demonstrated anti-proliferative activity against a breast cancer cell line (MCF7) .
Inhibition of Various Enzymes and Cell Lines
Thiazolidin-4-ones, including “2-Imino-4-oxo-thiazolidine-5-carboxylic acid”, have shown anticancer activity by inhibition of various enzymes and cell lines .
Development of Multi-Target Enzyme Inhibitors
Structural activity relationship studies of thiazolidin-4-one derivatives, including “2-Imino-4-oxo-thiazolidine-5-carboxylic acid”, have been conducted to develop possible multi-target enzyme inhibitors .
Green and Nanomaterial-Based Synthesis
Various synthetic strategies, including green and nanomaterial-based synthesis routes, have been developed by researchers to get various thiazolidin-4-one derivatives .
Enhancement of Inhibitory Potency
The substitution of Electron Withdrawing Groups (EWGs) at certain positions in “2-Imino-4-oxo-thiazolidine-5-carboxylic acid” might be favorable for enhancing inhibitory potency .
Solving Water Solubility Issues in Anticancer Drugs
The low water solubility of anticancer drugs is a prominent and serious problem that prevents their production and clinical application . “2-Imino-4-oxo-thiazolidine-5-carboxylic acid” and its derivatives could potentially help solve this issue .
Mechanism of Action
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
2-amino-4-oxo-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3S/c5-4-6-2(7)1(10-4)3(8)9/h1H,(H,8,9)(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWOWIXKGGDVOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)N=C(S1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imino-4-oxo-thiazolidine-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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